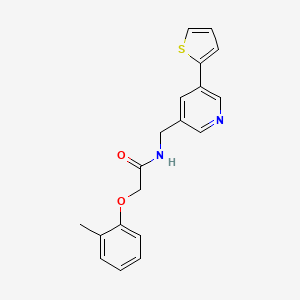

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Beschreibung

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a pyridine-thiophene hybrid scaffold and an o-tolyloxy substituent. The o-tolyloxy group (2-methylphenoxy) may influence lipophilicity and steric effects, impacting bioavailability and target binding .

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-14-5-2-3-6-17(14)23-13-19(22)21-11-15-9-16(12-20-10-15)18-7-4-8-24-18/h2-10,12H,11,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEURPAIGXZQJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the Acetamide Group: The acetamide group can be attached through amidation reactions using reagents like acetic anhydride or acetyl chloride.

Final Assembly: The final compound is assembled by linking the pyridine and thiophene rings with the acetamide group under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions

“N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene and pyridine rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Thioxoacetamide Derivatives

Compounds in share the 2-thioxoacetamide core but differ in substituents. For example:

- Compound 9 : N-(4-methoxyphenyl)-2-thioxoacetamide with a 4-chlorobenzylidene group (yield: 90%, mp: 186–187°C).

- Compound 13 : N-(4-chlorophenyl)-2-thioxoacetamide with a nitro-furyl substituent (yield: 58%, mp: 159–160°C).

Key Differences :

- The target compound lacks the thioxo (C=S) group, replacing it with a standard acetamide (C=O) linker, which may reduce metabolic instability.

Table 1: Physicochemical Properties of Thioxoacetamide Analogs

| Compound ID | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 9 | 4-Chlorobenzylidene, methoxy | 90 | 186–187 |

| 13 | Nitro-furyl, chloro | 58 | 159–160 |

Pyridine-Containing Acetamides

highlights pyridine-based acetamides (e.g., 5RH1, 5RH2) with binding affinities >−22 kcal/mol against SARS-CoV-2 Mpro. These compounds engage HIS163 and ASN142 via their pyridine rings.

Comparison :

- The target compound’s pyridin-3-yl-methyl group may occupy similar binding pockets but with added steric bulk from the thiophene and o-tolyloxy groups.

- Substituent effects: Chloro (5RH1) or cyano (5RGZ) groups in analogs enhance binding, suggesting that the target’s o-tolyloxy group could improve hydrophobic interactions .

Thiophene-Functionalized Acetamides

describes N-(3-acetyl-2-thienyl)acetamides synthesized via acetyl halogenides. These compounds exhibit detailed spectroscopic profiles (1H/13C NMR, IR), providing benchmarks for characterizing the target’s thiophene moiety.

Anticancer and Antimicrobial Acetamides

and report quinazolinone- and thiadiazole-linked acetamides with IC50 values as low as 1.8 µM (compound 7d, Caco-2 cells).

Activity Comparison :

- The target’s o-tolyloxy group mirrors the 2-fluorophenoxy in 7d, which showed high cytotoxicity. This suggests the target may exhibit similar potency if the pyridine-thiophene scaffold enhances target engagement .

- Thiadiazole-containing analogs () show sulfanyl acetamide motifs but lower melting points (170–315°C) compared to the target’s likely higher thermal stability due to aromatic stacking .

Biologische Aktivität

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant biological activity, particularly in the realms of anti-inflammatory and potential anticancer properties. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.

This compound interacts with various enzymes and proteins, influencing their activity. It has been found to inhibit certain enzymes involved in inflammatory pathways, showcasing notable anti-inflammatory effects. For instance, it modulates the NF-κB signaling pathway, critical for regulating immune responses and inflammation.

The compound's mechanism of action involves several key processes:

- Enzyme Inhibition : It binds to specific enzyme active sites, inhibiting their function and thereby modulating biochemical pathways.

- Gene Expression Modulation : The compound influences gene expression related to inflammatory responses and cellular metabolism.

- Cell Signaling Pathways : this compound affects various cell signaling pathways that are crucial for cellular functions .

3. Cellular Effects

In laboratory settings, this compound has demonstrated the ability to influence cellular processes significantly:

- Inflammation Reduction : At lower doses, it reduces inflammation and oxidative stress in cellular models.

- Cytotoxicity : Studies indicate potential cytotoxic effects against certain cancer cell lines, suggesting its use in anticancer therapies .

4. Dosage Effects in Animal Models

Research has shown that the effects of this compound vary with dosage:

| Dosage Range | Biological Effect |

|---|---|

| Low (1–10 mg/kg) | Anti-inflammatory effects observed |

| Moderate (10–50 mg/kg) | Significant reduction in tumor growth observed |

| High (>50 mg/kg) | Potential toxicity noted |

These findings highlight the importance of dosage in determining the therapeutic efficacy and safety profile of the compound .

5. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells, with an IC50 value indicating effective concentration for inducing apoptosis .

6. Conclusion

This compound is a promising compound with significant biological activities, particularly in anti-inflammatory and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.